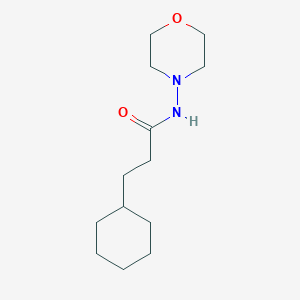
3-cyclohexyl-N-(morpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(morpholin-4-yl)propanamide, also known as CMP, is a synthetic compound that has gained attention in the scientific community due to its potential in various research applications. CMP belongs to the class of amides and has a molecular formula of C14H25N2O2.
作用機序
3-cyclohexyl-N-(morpholin-4-yl)propanamide acts as a modulator of various ion channels and receptors by binding to specific sites on the proteins. The exact mechanism of action of this compound on Nav1.7, NMDA receptor, and alpha7 nicotinic acetylcholine receptor is still being studied. However, it is believed that this compound acts as an allosteric modulator, meaning that it binds to a site on the protein that is separate from the active site and changes the conformation of the protein, thereby altering its activity.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific ion channel or receptor that it modulates. Inhibition of Nav1.7 by this compound has been shown to reduce pain sensation in animal models. Modulation of the NMDA receptor by this compound has been found to improve learning and memory in animal models. Inhibition of the alpha7 nicotinic acetylcholine receptor by this compound has been shown to impair cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 3-cyclohexyl-N-(morpholin-4-yl)propanamide in lab experiments is its specificity for certain ion channels and receptors. This allows for targeted modulation of specific pathways, which can provide valuable insights into the function of these pathways. However, one limitation of using this compound is its potential off-target effects. This compound may also modulate other ion channels or receptors that have not yet been identified, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 3-cyclohexyl-N-(morpholin-4-yl)propanamide. One area of interest is the development of more selective modulators of Nav1.7, which could lead to the development of new pain medications. Another area of interest is the study of this compound's effects on other ion channels and receptors, which could provide insights into new pathways involved in various physiological processes. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for research purposes.
合成法
3-cyclohexyl-N-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of cyclohexylamine with 4-morpholinecarboxaldehyde to form N-cyclohexyl-4-morpholinecarboxamide. This intermediate is then reacted with 3-bromopropanoic acid to form this compound. The purity of this compound can be increased through recrystallization and purification techniques.
科学的研究の応用
3-cyclohexyl-N-(morpholin-4-yl)propanamide has been widely used in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been shown to have an inhibitory effect on the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. This compound has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, this compound has been shown to have an inhibitory effect on the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function.
特性
IUPAC Name |
3-cyclohexyl-N-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(14-15-8-10-17-11-9-15)7-6-12-4-2-1-3-5-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAGBEZLQKSKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
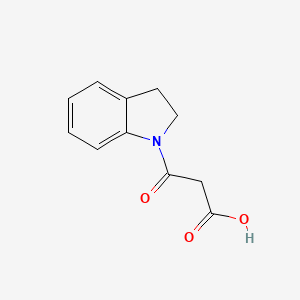
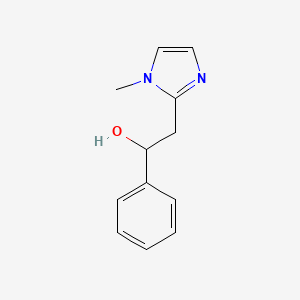
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

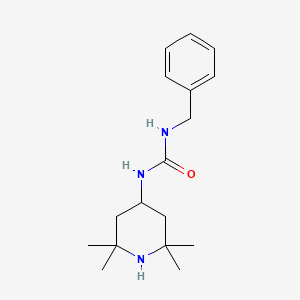


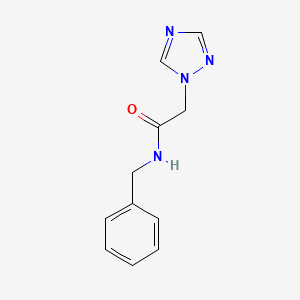
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)